Simetryn

Overview

Description

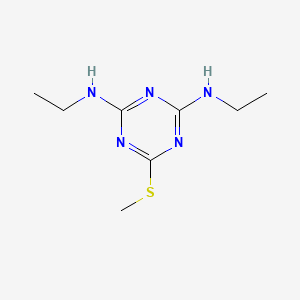

Simetryn is a chemical compound belonging to the class of triazine herbicides. Its chemical formula is C₈H₁₅N₅S , and it is commonly used in agriculture to control broadleaf and grassy weeds. This compound is known for its effectiveness in inhibiting the growth of unwanted plants, making it a valuable tool for farmers. The compound is characterized by its stability and relatively low cost, which contributes to its widespread use.

Mechanism of Action

Target of Action

Simetryn is a triazine herbicide primarily used for the control of annual broadleaf weeds and partially of grasses in rice . Its primary target is the photosystem II (PSII) in plants . PSII plays a crucial role in the light-dependent reactions of photosynthesis, where it absorbs light energy to power the transfer of electrons from water to plastoquinone, leading to the production of oxygen and the conversion of light energy into chemical energy .

Mode of Action

This compound acts as a selective systemic herbicide . It is absorbed through the roots and foliage of plants and inhibits photosynthesis at photosystem II . By blocking electron transfer in PSII, this compound disrupts the conversion of light energy into chemical energy, leading to energy depletion and eventual death of the plant .

Biochemical Pathways

The biochemical pathway affected by this compound is the photosynthetic electron transport chain in the chloroplasts of plants . By inhibiting PSII, this compound disrupts the light-dependent reactions of photosynthesis, preventing the production of ATP and NADPH, which are essential for the light-independent reactions (Calvin cycle) where CO2 is fixed into organic molecules .

Pharmacokinetics

This suggests that it resists biological and chemical degradation and can remain in the environment for extended periods . Its persistence and water solubility can lead to its transport to bodies of surface water or leaching into groundwater resources .

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of photosynthesis and the disruption of energy production in plants . This leads to energy depletion, growth inhibition, and eventual death of the plant .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its persistence in natural bodies of water has led to a search for ways to degrade it into environmentally compatible compounds . Techniques such as photocatalytic decomposition on semiconductors, advanced oxidation processes (AOPs), homogeneous photocatalysis, photosensitised reactions, or photolysis by high energy UV radiation have been evaluated . Furthermore, the compound’s water solubility can affect its distribution and transport mechanisms in the soil and in water bodies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Simetryn is synthesized through a series of chemical reactions involving triazine derivatives. One common method involves the reaction of cyanuric chloride with ethylamine and methyl mercaptan . The reaction typically occurs in the presence of a base, such as sodium hydroxide , and is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined in precise proportions. The reaction mixture is then subjected to purification processes, such as distillation and crystallization , to isolate the pure compound. The final product is often formulated into various herbicidal products for agricultural use .

Chemical Reactions Analysis

Types of Reactions

Simetryn undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction of this compound can lead to the formation of amines and other reduced derivatives.

Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Alkyl halides, aryl halides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various alkyl or aryl derivatives

Scientific Research Applications

Simetryn has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Simetryn is part of the triazine family of herbicides, which includes other compounds such as atrazine , prometryn , and terbutryn . Compared to these compounds, this compound is unique in its specific substitution pattern, which gives it distinct chemical and biological properties .

Similar Compounds

- Atrazine

- Prometryn

- Terbutryn

- Simazine

This compound’s unique structure allows it to be effective against a different spectrum of weeds compared to its analogs, making it a valuable addition to the arsenal of herbicides available to farmers .

Biological Activity

Simetryn, a herbicide belonging to the s-triazine family, is primarily used for weed control in various agricultural settings. Understanding its biological activity is crucial for assessing its environmental impact and potential toxicity to non-target organisms. This article reviews the biological activity of this compound, including its toxicological effects, degradation pathways, and interactions with microbial communities.

| Property | Value |

|---|---|

| CAS Number | 1014-70-6 |

| Molecular Formula | C₈H₁₅N₅S |

| Molecular Weight | 213.303 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 302.5 ± 25.0 °C |

| Melting Point | 82-83 °C |

| LC50 | 16.9 - 3.70 mg/L |

This compound's structure and properties indicate its potential for bioactivity and persistence in the environment, which are critical factors in its assessment as a herbicide.

Toxicological Effects

Research has shown that this compound exhibits significant toxicity to aquatic organisms, particularly amphibians. A study using the amphibian Silurana tropicalis demonstrated that this compound exposure resulted in chronic toxicity affecting metamorphosis and survival rates . The calculated LC50 values indicate that this compound can be harmful at relatively low concentrations, highlighting the need for careful application and monitoring in agricultural practices.

Biodegradation and Microbial Interactions

The biodegradation of this compound is facilitated by various microbial species capable of metabolizing this compound into less toxic products. Microbial strains such as Arthrobacter ureafaciens have been identified as effective degraders of this compound, with studies showing degradation rates of up to 99.1% within a week at specific concentrations .

Key Findings on Microbial Degradation:

- Microbial Strain: Arthrobacter ureafaciens

- Degradation Rate: 99.1% at 100 mg/L in one week

- Environmental Conditions: Optimal degradation observed at pH levels between 7-9 and temperatures around 30 °C.

The use of microbial bioremediation strategies not only reduces the toxicity of this compound but also enhances soil health by promoting beneficial microbial communities .

Case Studies

- Microbial Bioremediation Study

- Chronic Toxicity Assessment

Properties

IUPAC Name |

2-N,4-N-diethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5S/c1-4-9-6-11-7(10-5-2)13-8(12-6)14-3/h4-5H2,1-3H3,(H2,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLWZSOBALDPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)SC)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8037596 | |

| Record name | Simetryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014-70-6 | |

| Record name | Simetryn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1014-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Simetryn [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001014706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Simetryn | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Simetryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Simetryn | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIMETRYN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/036180247V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.